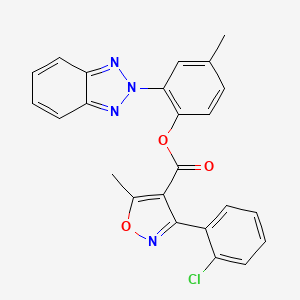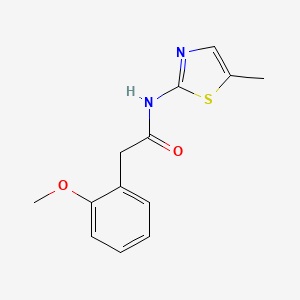![molecular formula C17H14BrNO2 B5205103 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one, also known as BRD-K68174588, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. It has been reported to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. It also inhibits the MAPK pathway, which regulates cell growth and differentiation. Moreover, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways. It also possesses anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Moreover, it has been reported to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its poor solubility in water, which makes it difficult to use in aqueous solutions. In addition, its precise mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. One of the areas of interest is the development of novel analogs with improved solubility and potency. Moreover, the identification of its precise mechanism of action and the signaling pathways involved could provide insights into its potential therapeutic applications. Furthermore, the evaluation of its pharmacokinetic and pharmacodynamic properties could facilitate its translation into clinical trials. Finally, the investigation of its potential side effects and toxicity could provide important information for its safe use in humans.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been reported in the literature by several researchers. One of the most commonly used methods involves the condensation reaction between 4-bromoacetophenone and chalcone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. In addition, it has been reported to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(phenacylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-15-8-6-14(7-9-15)16(20)10-11-19-12-17(21)13-4-2-1-3-5-13/h1-11,19H,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFERPZNMQJAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)
![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)

![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)


![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![methyl 4-[({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)amino]butanoate](/img/structure/B5205104.png)
![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)
![1-(butyrylthio)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5205133.png)